

BI 2536 Dosing Schedules and Clinical Outcomes

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Compound Focus: Bi 2536

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The table below summarizes the established dosing schedules from clinical trials and their associated outcomes for easy comparison.

Dosing Schedule	Phase	Patient Population	Key Efficacy Findings	Common Adverse Events
60 mg on Days 1, 2, 3 every 21 days [1] [2] [3]	Phase I & II	Advanced Solid Tumors [1], NSCLC [2], Pancreatic Cancer [3]	Modest efficacy; some partial responses and stable disease [2] [3].	Fatigue, leukopenia, neutropenia, nausea, constipation [1] [2] [3].
200 mg on Day 1 every 21 days [2] [3]	Phase II	NSCLC [2], Pancreatic Cancer [3]	Modest efficacy; similar clinical benefit to Days 1-3 schedule [2]. Low objective response rate in pancreatic cancer [3].	Hematologic toxicity (neutropenia), fatigue, nausea [2] [3].

Experimental Protocol: Determining the Maximum Tolerated Dose (MTD)

The following methodology outlines the dose-escalation approach used in a phase I clinical trial to establish the MTD for the "Days 1-3" schedule [1].

- **1. Study Design:** The trial employed an **accelerated titration design**. Dose increments started at 100% and continued until the first occurrence of grade 2 drug-related toxicity. Subsequently, smaller dose increments were used [1].
- **2. Dosing Regimen:** **BI 2536** was administered as a **60-minute intravenous infusion** on three consecutive days (Days 1, 2, and 3) within a 21-day treatment cycle. The starting dose was 50 mg [1].
- **3. MTD Determination:** The MTD was defined as the highest dose at which no more than one out of six patients experienced a **dose-limiting toxicity (DLT)** during the first treatment cycle. A DLT was defined as [1]:
 - Drug-related **grade 3 or 4 non-hematologic toxicity** (excluding untreated nausea, vomiting, or diarrhea).
 - Drug-related **grade 4 neutropenia** lasting for 7 or more days, or complicated by infection.
 - Drug-related **grade 4 hematologic toxicity** other than neutropenia.
- **4. Outcome:** Based on this protocol, the **MTD for the "Days 1-3" schedule was determined to be 60 mg** [1].

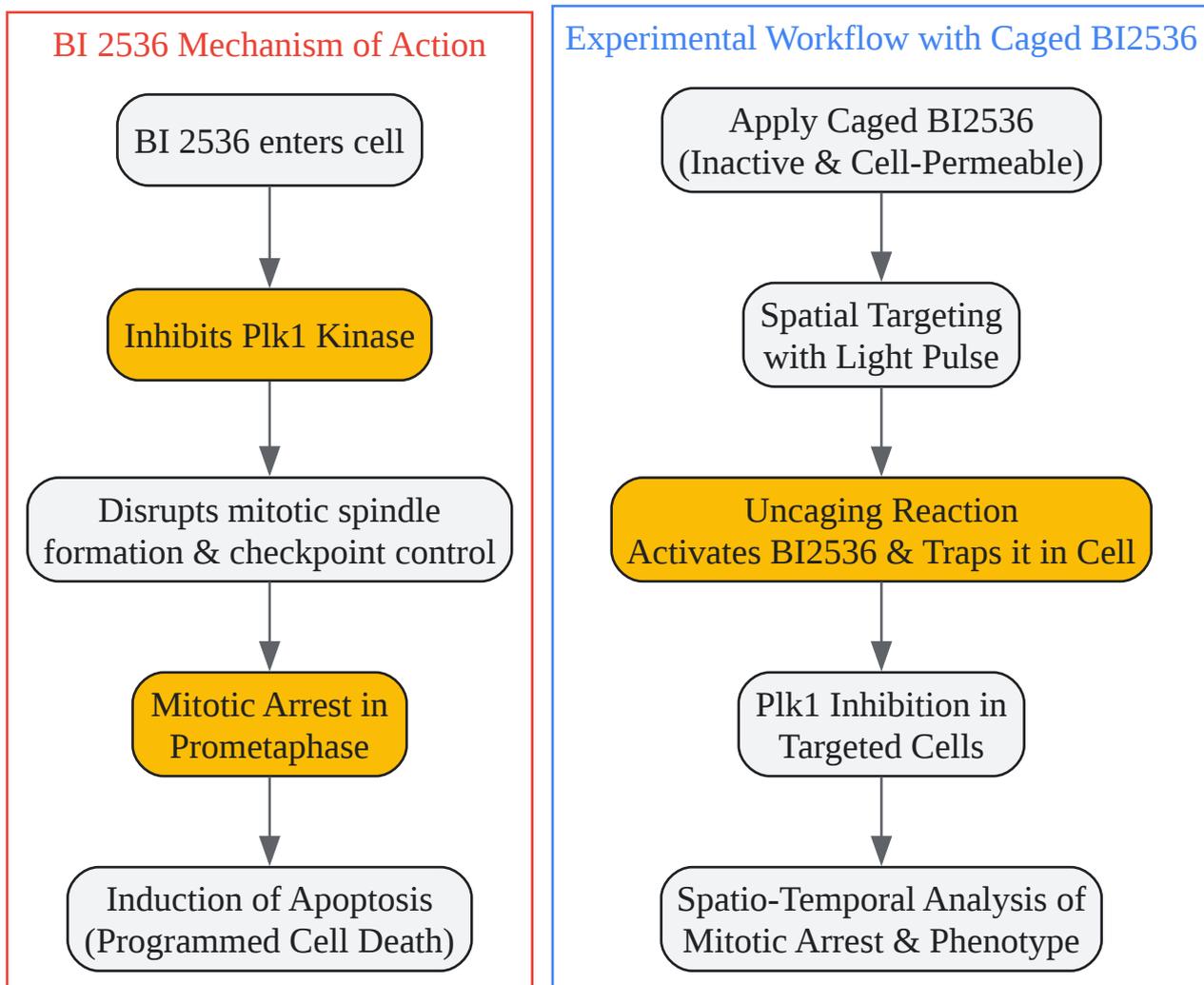
Frequently Asked Questions for Researchers

- **Q: What is the mechanism of action of BI 2536?**
 - A: **BI 2536** is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a key regulator of mitotic progression. By inhibiting Plk1, **BI 2536** causes tumor cells to arrest in prometaphase, leading to the formation of aberrant mitotic spindles and ultimately triggering apoptosis (programmed cell death) [1].
- **Q: What are the primary safety concerns when using BI 2536 in experiments?**
 - A: The most relevant and frequently reported side effect is **hematologic toxicity**, particularly **neutropenia** (low neutrophil count) and **leukopenia** (low white blood cell count). Common non-hematologic, drug-related adverse events include fatigue, nausea, constipation, and mucosal inflammation [1] [2] [3].
- **Q: Are there novel research applications for BI 2536 beyond its original clinical use?**
 - A: Yes. Recent research (2025) has engineered a "caged" version of **BI 2536** for **spatio-temporal control of mitosis using light**. This modified inhibitor is inactive until exposed to a specific wavelength of light, which uncages the molecule and activates it. This allows

researchers to inhibit Plk1 and arrest cell division with high precision in complex models like 3D spheroid cultures [4]. Furthermore, computational drug repurposing studies have identified **BI 2536** as a potential candidate for treating diabetic kidney disease (DKD), with studies showing it can ameliorate kidney injury in mouse models [5].

BI 2536 Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of **BI 2536** and a generalized workflow for its experimental application in a research setting, particularly referencing the novel caged version.



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